molecular formula C20H36O14 B145846 Arabinogalactan CAS No. 9036-66-2

Arabinogalactan

Cat. No. B145846
CAS RN: 9036-66-2
M. Wt: 500.5 g/mol
InChI Key: SATHPVQTSSUFFW-UHFFFAOYSA-N
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Description

Arabinogalactan is a biopolymer consisting of arabinose and galactose monosaccharides. It is a significant component of the cell wall in mycobacteria, including the pathogen Mycobacterium tuberculosis, which causes tuberculosis (TB). The structure of arabinogalactan in mycobacteria features an arabinan domain attached to a galactofuranan backbone. This domain is composed of motifs of arabinofuranose residues, which are crucial for the integrity of the cell wall and are targets for anti-TB agents . Plant arabinogalactans differ in structure, typically having a β-(1→6)-linked D-galactopyranosyl backbone with α-L-arabinofuranosyl branches, and are involved in various biological functions, including interactions with other plant polysaccharides like cellulose .

Synthesis Analysis

The synthesis of arabinogalactan and its fragments has been a focus of research due to its importance in understanding mycobacterial cell wall biosynthesis and developing TB treatments. The first total synthesis of the docosanasaccharide arabinan domain of mycobacterial arabinogalactan has been achieved, along with a proposed octadecasaccharide biosynthetic precursor. This synthesis involved the preparation of oligosaccharide building blocks and their coupling via glycosyl trichloroacetimidate donors . Similarly, the first total synthesis of a highly branched arabinofuranosyl hexasaccharide found at the nonreducing termini of mycobacterial arabinogalactan has been reported, highlighting the importance of stereocontrol in the synthesis process . For plant arabinogalactans, synthesis techniques have been developed using the 1,2-anhydro galactopyranose technique and selective acylation or glycosylation methods .

Molecular Structure Analysis

The molecular structure of arabinogalactan is characterized by its arabinan and galactan components. In mycobacteria, the arabinan domain consists of 22 arabinofuranose residues arranged in three identical motifs, while the galactan backbone is composed of galactofuranose units . In plants, the structure is typically a β-(1→6)-linked D-galactopyranosyl oligosaccharide backbone with α-L-arabinofuranosyl branches . The synthesis of these complex structures requires precise control over the stereochemistry and protecting group strategies to ensure the correct assembly of the monosaccharide units.

Chemical Reactions Analysis

The synthesis of arabinogalactan involves a series of chemical reactions, including the use of glycosyl trichloroacetimidate donors for coupling oligosaccharide building blocks . The addition of arabinofuranosyl residues with high stereocontrol is a key step in the synthesis of mycobacterial arabinogalactan fragments . For the synthesis of plant arabinogalactans, orthogonal protection strategies and selective acylation or glycosylation methods are employed . The use of bulky neighboring groups, such as 2,6-disubstituted benzoyl groups, has been investigated to enhance the diastereoselectivity of galactosylation reactions, which is relevant for the synthesis of oligogalactosides related to arabinogalactan proteins .

Physical and Chemical Properties Analysis

Arabinogalactans exhibit various physical and chemical properties that are influenced by their molecular structure. The interactions of arabinogalactans with bacterial cellulose during its synthesis have been studied, revealing that arabinogalactans can bind reversibly to cellulose and are incorporated into self-assembled composites during cellulose synthesis. These interactions do not significantly affect the crystallinity or microstructure of cellulose but can impact the mechanical and rheological properties of the composites . The recognition of lipid intermediates for arabinogalactan biosynthesis in mycobacteria has also been explored, with implications for the mode of action of anti-tuberculosis drugs like ethambutol .

Scientific Research Applications

Role in Fruit Ripening

Arabinogalactan proteins (AGPs) have been identified as crucial elements in the ripening of fruit. Studies reveal that AGPs in fruit tissue play significant roles due to their unique properties such as calcium ion binding, ability to aggregate, adhesive nature, and crosslinking with other cell wall components. These properties suggest a potential impact on fruit metabolism and ripening processes, offering new insights for agricultural and horticultural applications (Leszczuk et al., 2020).

Interaction with Gut Microbiota

Arabinogalactan (AG) has been studied for its potential prebiotic effects, particularly its ability to stimulate bifidobacteria in the gut microbiota. Studies show that certain bacteria, such as Bifidobacterium longum, can partially degrade AG, indicating its role in gut health and potential applications in probiotic and prebiotic products (Wang & LaPointe, 2020).

Mucoadhesive Properties

Research has revealed that arabinogalactan can interact with mucins, indicating its potential mucoadhesive properties. This characteristic is significant for biomedical and industrial applications, where arabinogalactan's interaction with biological substances like mucins can be beneficial (Moschini et al., 2014).

Molecular and Genetic Studies

Arabinogalactan proteins, due to their diverse structure and function, are a subject of molecular and genetic studies. These studies aim to understand the role of AGPs in plant development and their interaction with other cellular components. Such research has implications in plant biology and could lead to advancements in crop science and plant-based biomaterials (Seifert & Roberts, 2007).

Prebiotic and Health Effects

Studies on arabinogalactan have also focused on its potential prebiotic effects. Research indicates that arabinogalactan, when complexed with certain compounds, can promote the growth of beneficial gut bacteria such as bifidobacteria. This property suggests its utility in promoting gut health and possibly in the formulation of functional foods (Sukhov et al., 2014).

Immune System Enhancement

Arabinogalactan has been the focus of research for its immunomodulatory effects. Studies suggest that it may play a role in enhancing the body's defense against infections like the common cold, potentially due to its impact on natural killer cells and macrophages. This property opens up avenues for its use in nutritional supplements aimed at boosting the immune system (Dion et al., 2016).

Interaction with Serum Proteins

Arabinogalactan's interaction with proteins like bovine serum albumin has been studied, indicating its potential role in biological processes involving transport proteins. This property is of interest in the fields of pharmacology and medicine, where understanding these interactions is crucial (Chatterjee et al., 2014).

Future Directions

Research on arabinogalactan proteins (AGPs) is ongoing, with a focus on their role in plant reproduction . Understanding the AGP family will help clarify the mechanisms precisely controlling reproductive processes .

properties

IUPAC Name

4-[6-[(3,5-dihydroxy-4-methoxyoxan-2-yl)oxymethyl]-3,5-dihydroxy-4-methoxyoxan-2-yl]oxy-2-(hydroxymethyl)-6-methyloxane-3,5-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H36O14/c1-7-11(23)18(12(24)9(4-21)32-7)34-20-15(27)17(29-3)13(25)10(33-20)6-31-19-14(26)16(28-2)8(22)5-30-19/h7-27H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SATHPVQTSSUFFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)CO)O)OC2C(C(C(C(O2)COC3C(C(C(CO3)O)OC)O)O)OC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H36O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90864173
Record name 3-O-Methylpentopyranosyl-(1->6)-3-O-methylhexopyranosyl-(1->4)-2,6-anhydro-1-deoxyheptitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90864173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

500.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Arabinogalactan

CAS RN

9036-66-2
Record name D-Galacto-L-arabinan
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Galactoarabinan
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.029.906
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
51,000
Citations
GJ Seifert, K Roberts - Annu. Rev. Plant Biol., 2007 - annualreviews.org
… arabinogalactan proteins are overwhelmingly diverse while the “hydroxproline contiguity hypothesis” predicts arabinogalactan … carbohydrate epitopes on arabinogalactan proteins and …
Number of citations: 726 www.annualreviews.org
AE Clarke, RL Anderson, BA Stone - Phytochemistry, 1979 - Elsevier
The occurrence, isolation, chemistry and physico-chemistry of plant arabino-3,6-galactans and arabino-3,6-galactan-proteins is reviewed. The structural relationships between arabino-3…
Number of citations: 639 www.sciencedirect.com
AM Showalter - Cellular and Molecular Life Sciences CMLS, 2001 - Springer
Arabinogalactan-proteins (AGPs) are a family of extensively glycosylated hydroxyproline-rich glycoproteins that are thought to have important roles in various aspects of plant growth …
Number of citations: 707 link.springer.com
GB Fincher, BA Stone, AE Clarke - Annual Review of Plant …, 1983 - annualreviews.org
Arabinogalactan-proteins are found in most higher plants … group of proteoglycans1 as arabinogalactan-proteins (AGPs), … In many cases, the arabinogalactan moiety has been the focus …
Number of citations: 836 www.annualreviews.org
A Majewska-Sawka, EA Nothnagel - Plant Physiology, 2000 - academic.oup.com
Arabinogalactan proteins (AGPs) are:(a) structurally complex macromolecules composed of a polypeptide, large branched glycan chains, and lipid?;(b) markers of xylem development …
Number of citations: 424 academic.oup.com
Y Gaspar, KL Johnson, JA McKenna, A Bacic… - Plant molecular …, 2001 - Springer
Arabinogalactan-proteins (AGPs) are a family of complex proteoglycans found in all higher plants. Although the precise function(s) of any single AGP is unknown, they are implicated in …
Number of citations: 344 link.springer.com
M Ellis, J Egelund, CJ Schultz, A Bacic - Plant physiology, 2010 - academic.oup.com
Arabinogalactan-proteins (AGPs) are undoubtedly one of the most complex families of macromolecules found in plants, perhaps matched only by the polyphenolics (lignins/cutins/…
Number of citations: 509 academic.oup.com
K Takayama, JO Kilburn - Antimicrobial agents and chemotherapy, 1989 - Am Soc Microbiol
… ]glucose into the D-arabinose residue of arabinogalactan in whole cells of a drug-… arabinogalactan. The primary mode of action of ethambutol appears to be inhibition of …
Number of citations: 532 journals.asm.org
EV Groman, PM Enriquez, C Jung… - Bioconjugate …, 1994 - ACS Publications
… This observation suggested that arabinogalactan might … a naturally occurring polysaccharide, purified arabinogalactan, can serve as a … Our results with purified arabinogalactan and the …
Number of citations: 181 pubs.acs.org
L Tan, JF Leykam, MJ Kieliszewski - Plant Physiology, 2003 - academic.oup.com
… heteropolysaccharides that characterize the arabinogalactan-… n confirmed that arabinogalactan polysaccharide was added … codes that direct arabinogalactan polysaccharide addition to …
Number of citations: 149 academic.oup.com

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